Protoporphyrinogen
Description
Significance of Protoporphyrinogen in Biological Systems
The primary significance of this compound IX lies in its role as the direct precursor to protoporphyrin IX, which is the final common intermediate in the synthesis of heme, chlorophyll (B73375), and cobalamin (vitamin B12). wikipedia.orgfrontierspecialtychemicals.com This positions this compound IX at a critical juncture in cellular metabolism. The conversion of this compound IX to protoporphyrin IX is a vital step that precedes the branching of the pathway toward these different, yet equally crucial, biomolecules. frontierspecialtychemicals.compnas.org
Heme, the iron-containing prosthetic group in hemoglobin and myoglobin, is indispensable for oxygen transport in vertebrates. frontierspecialtychemicals.com It is also a key component of cytochromes, which are essential for cellular respiration and electron transport. youtube.com In plants and some bacteria, the pathway leads to chlorophyll, the pigment necessary for photosynthesis. frontierspecialtychemicals.comnih.gov The synthesis of these vital molecules is contingent on the successful formation and subsequent oxidation of this compound IX. pnas.org Therefore, the biochemistry of this compound IX is fundamental to core biological processes such as respiration and photosynthesis. pnas.org
| Property | Value |
|---|---|
| Chemical Formula | C34H38N4O4 |
| Molar Mass | 566.7 g/mol |
| Appearance | Colorless compound |
| Core Structure | Non-aromatic hexahydroporphine |
Overview of Tetrapyrrole Biosynthesis Pathways
Tetrapyrroles are a class of chemical compounds containing four pyrrole (B145914) rings. Their biosynthesis is a highly conserved and fundamental metabolic pathway found in most living organisms. wikipedia.org The process begins with the formation of δ-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles in plants and bacteria. researchgate.netlibretexts.org
The pathway proceeds through several key steps:
Two molecules of ALA are condensed to form the monopyrrole, porphobilinogen (B132115) (PBG). libretexts.orgoup.com
Four molecules of PBG are then sequentially combined to form a linear tetrapyrrole, hydroxymethylbilane. libretexts.org
This linear molecule is cyclized by the enzyme uroporphyrinogen III synthase to form the asymmetrical uroporphyrinogen III, which is the first macrocyclic intermediate. nih.gov
Uroporphyrinogen III is then decarboxylated to form coproporphyrinogen III. oup.com
The formation of this compound IX occurs in the penultimate steps of this common pathway, taking place within the mitochondria in animals and chloroplasts in plants. oup.comwikipedia.org Coproporphyrinogen III is transported into the mitochondria where the enzyme coproporphyrinogen oxidase catalyzes the oxidative decarboxylation of two of the four propionic acid side chains into vinyl groups, yielding this compound IX. wikipedia.orgfrontierspecialtychemicals.com
The final step in this part of the pathway is the oxidation of this compound IX to protoporphyrin IX, a reaction catalyzed by the enzyme this compound oxidase. oup.comwikipedia.org This six-electron oxidation creates the fully conjugated, aromatic porphyrin ring system, which is responsible for the characteristic deep color of porphyrins. nih.gov From protoporphyrin IX, the pathway diverges. The insertion of iron by ferrochelatase forms heme, while the insertion of magnesium by magnesium chelatase initiates the synthesis of chlorophyll. wikipedia.org
| Substrate | Enzyme | Product | Cellular Location (in animals) |
|---|---|---|---|
| Coproporphyrinogen III | Coproporphyrinogen oxidase | This compound IX | Mitochondrial intermembrane space |
| This compound IX | This compound oxidase | Protoporphyrin IX | Mitochondrial inner membrane |
| Protoporphyrin IX | Ferrochelatase | Heme (Fe-protoporphyrin IX) | Mitochondrial inner membrane |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSGPDMIQQYNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225068 | |
| Record name | Protoporphyrinogen IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Protoporphyrinogen IX | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7412-77-3 | |
| Record name | Protoporphyrinogen IX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7412-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protoporphyrinogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protoporphyrinogen IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protoporphyrinogen IX | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Protoporphyrinogen Metabolism and Biosynthesis Pathways
Heme Biosynthesis Pathway: Protoporphyrinogen IX as a Key Intermediate
Heme, an iron-containing porphyrin, is indispensable for a multitude of cellular functions, including oxygen transport, electron transport, and catalysis. While the core pathway leading to heme is conserved, significant variations exist among different organisms, particularly in the terminal steps. This compound IX is a direct precursor to protoporphyrin IX, the immediate substrate for iron insertion to form heme in many organisms.
Canonical Protoporphyrin-Dependent Pathway
The canonical or protoporphyrin-dependent pathway (PPD) is the most well-studied route for heme biosynthesis and is prevalent in eukaryotes and Gram-negative bacteria frontiersin.orgasm.orgnih.govasm.org. This pathway proceeds from uroporphyrinogen III through a series of enzymatic modifications. Uroporphyrinogen III is first decarboxylated to coproporphyrinogen III. Subsequently, coproporphyrinogen III undergoes oxidative decarboxylation, converting two propionic acid side chains into vinyl groups, yielding this compound IX nih.govmicrobenotes.comwikipedia.orguga.edu. This compound IX is then oxidized to protoporphyrin IX, which serves as the substrate for ferrochelatase, the enzyme that inserts ferrous iron to produce heme microbenotes.comnih.govnih.gov. This pathway represents a significant evolutionary development, allowing for efficient heme production in aerobic environments.
Coproporphyrin-Dependent Pathway (Prokaryotic Variations)
In contrast to the PPD, some bacteria, notably Gram-positive bacteria (Actinobacteria and Firmicutes), utilize a coproporphyrin-dependent pathway (CPD) for heme synthesis frontiersin.orgasm.orgnih.govasm.orgpnas.orgresearchgate.netfao.org. This pathway diverges from the canonical route after the formation of coproporphyrinogen III. Instead of proceeding to this compound IX, coproporphyrinogen III is oxidized to coproporphyrin III. Iron is then inserted into coproporphyrin III to form coproheme, which is subsequently decarboxylated to yield heme pnas.orgresearchgate.netresearchgate.net. This pathway bypasses protoporphyrin IX as an intermediate and is considered by some to be an ancient form of heme synthesis pnas.orgfao.org.
Siroheme-Dependent Pathway (Archaeal and Bacterial Variations)
The siroheme-dependent (SHD) pathway is considered the most ancient route for heme biosynthesis and is found in archaea and some sulfate-reducing bacteria frontiersin.orgasm.orgnih.govasm.orgresearchgate.netmdpi.comencyclopedia.pub. In this pathway, uroporphyrinogen III is first converted into siroheme, a structurally related tetrapyrrole that contains iron and serves as a cofactor for enzymes involved in sulfur and nitrogen metabolism. Siroheme is then further modified through decarboxylation and methylation steps to eventually yield heme nih.govresearchgate.netmdpi.comencyclopedia.pub. This pathway reflects adaptations to anaerobic environments where oxygen-dependent reactions were not feasible.
Chlorophyll (B73375) Biosynthesis Pathway: Shared Precursor Role of this compound IX
Chlorophyll, the primary pigment for light capture in photosynthesis, shares a common biosynthetic lineage with heme. Both pathways diverge after the formation of protoporphyrin IX, which is derived from this compound IX asm.orgfrontiersin.orgfrontierspecialtychemicals.comechelon-inc.comwikipedia.orgtheseed.orgpnas.orgencyclopedia.pubbioone.org. This compound IX, formed from coproporphyrinogen III via coproporphyrinogen oxidase, is oxidized to protoporphyrin IX microbenotes.comwikipedia.orguga.edufrontierspecialtychemicals.comresearchgate.net. At this juncture, the pathway branches: magnesium ions are inserted into protoporphyrin IX by magnesium chelatase to initiate chlorophyll synthesis, while iron ions are inserted by ferrochelatase to form heme nih.govfrontiersin.orgfrontierspecialtychemicals.comechelon-inc.comencyclopedia.pubbioone.orgoup.comroyalsocietypublishing.orgasm.org. This shared precursor highlights the interconnectedness of essential metabolic processes in plants and other photosynthetic organisms.
Metabolic Flux and Regulation within the this compound Biosynthesis Network
The biosynthesis of tetrapyrroles, including heme and chlorophyll, is a complex process tightly regulated to ensure adequate supply of end products while preventing the accumulation of potentially toxic intermediates frontiersin.orgbioone.orgoup.comnih.gov. Key regulatory checkpoints exist at several stages: the synthesis of ALA, the branchpoint between chlorophyll and heme synthesis, and the light-dependent enzymes involved in chlorophyll production frontiersin.orgoup.com.
Regulation occurs at multiple levels, including control of enzyme stability, modulation of enzymatic activity, and the spatial organization of pathway enzymes within cellular compartments frontiersin.orgoup.com. Feedback mechanisms, often involving the end products themselves (e.g., Mg-protoporphyrin IX and heme), play a role in modulating the flux through the pathway asm.org. For instance, heme can inhibit early steps in its own synthesis, and chlorophyll precursors can influence ALA synthesis asm.org. The coordination of metabolic flux is crucial for maintaining cellular homeostasis and responding to environmental cues, such as light availability for photosynthesis.
Data Tables
Table 1: Major Heme Biosynthesis Pathways in Prokaryotes and Eukaryotes
| Pathway Name | Primary Organisms | Key Intermediate (before iron insertion) | Final Intermediate (before iron insertion) | Key Divergence Point from Canonical Pathway |
| Protoporphyrin-Dependent (PPD) | Eukaryotes, Gram-negative bacteria | This compound IX | Protoporphyrin IX | Common pathway up to coproporphyrinogen III, then proceeds via this compound IX. |
| Coproporphyrin-Dependent (CPD) | Gram-positive bacteria (e.g., Firmicutes, Actinobacteria) | Coproporphyrinogen III | Coproporphyrin III | Bypasses this compound IX; coproporphyrinogen III is oxidized to coproporphyrin III, which is then converted to heme. |
| Siroheme-Dependent (SHD) | Archaea, some sulfate-reducing bacteria | Siroheme | Siroheme (then converted to heme) | Uroporphyrinogen III is converted to siroheme, which is then modified to form heme. |
Table 2: Key Steps Involving this compound IX in Heme and Chlorophyll Biosynthesis
| Step Number | Enzyme | Substrate | Product | Role in Pathway |
| 1 | Coproporphyrinogen III oxidase (CPO) | Coproporphyrinogen III | This compound IX | Oxidative decarboxylation of propionic acid side chains on pyrrole (B145914) rings A and B of coproporphyrinogen III to form vinyl groups, producing this compound IX. This is a shared step towards both heme and chlorophyll. nih.govmicrobenotes.comwikipedia.orguga.edu |
| 2 | This compound oxidase (PPO) | This compound IX | Protoporphyrin IX | Aromatization of the porphyrinogen (B1241876) ring system through a six-electron oxidation, converting this compound IX into protoporphyrin IX. This is the final common precursor before the pathways diverge. microbenotes.comwikipedia.orguga.edufrontierspecialtychemicals.comwikipedia.orgresearchgate.netasm.orgmdpi.com |
| 3 | Ferrochelatase (FECH) | Protoporphyrin IX | Heme | Insertion of ferrous iron (Fe2+) into the center of protoporphyrin IX to form heme. This is the final step in heme biosynthesis. microbenotes.comnih.govfrontierspecialtychemicals.comencyclopedia.pubroyalsocietypublishing.orgasm.org |
| 4 | Magnesium chelatase (MgCh) | Protoporphyrin IX | Mg-Protoporphyrin IX | Insertion of magnesium ions (Mg2+) into the center of protoporphyrin IX, initiating the chlorophyll biosynthesis pathway. frontiersin.orgechelon-inc.comencyclopedia.pubbioone.orgoup.comroyalsocietypublishing.orgasm.orgmedchemexpress.com |
Compound Name List
5-aminolevulinic acid (ALA)
Chlorophyll
Chlorophyllide a
Coproheme
Coproheme decarboxylase
Coproporphyrin
Coproporphyrin III
Coproporphyrinogen III
Divinyl-protochlorophyllide a
Fe-coproporphyrin III
Ferrochelatase
Glutamyl-tRNA
Heme
Heme a
Heme b
Heme c
Heme d1
Heme synthesis
Hydroxymethylbilane (HMB)
Mg-Protoporphyrin IX
Nitrite reductase
Precorrin-2
Protoheme
Protoheme IX
Protoporphyrin
Protoporphyrin IX (PPIX)
this compound IX (PROTOGEN)
Siroheme
Sulfite reductase
Tetrapyrrole
Uroporphyrinogen I
Uroporphyrinogen III (UROGEN)
Uroporphyrinogen decarboxylase
Protoporphyrinogen Oxidase Ppo/protox Enzymology
Enzymatic Catalysis of Protoporphyrinogen IX to Protoporphyrin IX
This compound oxidase facilitates the conversion of this compound IX (protogen) into protoporphyrin IX (proto) through an oxidative process. This transformation is essential for the subsequent steps in the synthesis of vital molecules like heme and chlorophyll (B73375). The enzyme is highly conserved across various organisms, from bacteria to plants and mammals, highlighting its fundamental biological role.
This compound oxidase is a flavoprotein, meaning it requires Flavin Adenine (B156593) Dinucleotide (FAD) as an essential cofactor for its catalytic activity nih.govnih.govnih.govembopress.orgnih.govplos.orgresearchgate.netuniprot.org. FAD plays a pivotal role in the oxidation process by accepting electrons from the this compound IX substrate. Following reduction by the substrate, the FAD cofactor is then reoxidized by molecular oxygen, which serves as the terminal electron acceptor nih.govnih.govnih.gov. This cycle of reduction and reoxidation by FAD is integral to the enzyme's ability to catalyze the multi-electron oxidation of the substrate.
Molecular oxygen (O₂) is the physiological electron acceptor in the aerobic reaction catalyzed by most PPO enzymes nih.govnih.govnih.govembopress.orgchimia.chresearchgate.netuniprot.orgplos.orgresearchgate.net. During the reoxidation of the FAD cofactor, oxygen accepts the electrons transferred from the substrate via FAD. This process results in the reduction of oxygen and the formation of hydrogen peroxide (H₂O₂) as a byproduct. Specifically, for each molecule of this compound IX oxidized to protoporphyrin IX, three molecules of oxygen are consumed, leading to the production of three molecules of hydrogen peroxide nih.govnih.govembopress.orgchimia.chresearchgate.netplos.orgresearchgate.net.
Substrate Specificity and Kinetic Parameters of this compound Oxidase
The efficiency and specificity of PPO's catalytic action are governed by its substrate binding characteristics and kinetic properties.
This compound oxidase exhibits high specificity for its substrate, this compound IX nih.gov. The enzyme's active site is designed to accommodate the this compound IX molecule in a precise orientation, which is essential for the catalytic mechanism. Structural studies and computational modeling have identified key amino acid residues involved in substrate recognition and binding. For instance, residues such as Arginine 98 (R98), Phenylalanine 392 (F392), Leucine 356 (L356), and Leucine 372 (L372) have been implicated in binding this compound IX in various PPO isoforms chimia.chresearchgate.netplos.orgplos.org. The propionyl groups on the substrate's pyrrole (B145914) rings interact with specific residues, while the crucial C20 methylene (B1212753) bridge is positioned close to the N5 atom of the FAD cofactor, priming it for hydride abstraction nih.govchimia.chplos.org. This specific binding mode ensures that the substrate is correctly positioned for the sequential oxidation steps.
Kinetic studies provide quantitative insights into the enzyme's catalytic efficiency. Various studies have determined kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat) for PPO from different sources. These parameters are crucial for understanding enzyme-substrate interactions and reaction rates.
| Enzyme Source | Km (µM) | Vmax (µM·min⁻¹·mg⁻¹) | kcat (s⁻¹) | Reference |
| Tobacco PPO2 | 1.17 | 4.27 | 6.0 | nih.gov |
| Human PPO (hPPO) | 2.08 | N/A | 2.97 min⁻¹ | plos.org |
| Rat liver mitochondria PPO | 11 | N/A | N/A | nih.gov |
| Desulfovibrio gigas PPO | 21 | 8.38 nmol/min per 70 µg protein | 17.7 mol/mol/min | nih.gov |
Note: "N/A" indicates that the specific parameter was not reported or calculable from the provided text for that particular source.
The kinetic data highlight variations in substrate affinity and catalytic rates across different species, likely reflecting adaptations to specific cellular environments and metabolic requirements. For example, the lower Km values observed for tobacco PPO2 and human PPO suggest a higher affinity for this compound IX compared to the Desulfovibrio gigas enzyme.
Isoforms and Subcellular Localization of this compound Oxidase
Organisms typically possess distinct isoforms of this compound oxidase, often localized to different cellular compartments, reflecting the compartmentalized nature of metabolic pathways. Research has identified specific isoforms and their precise locations within cells, particularly highlighting differences between mammalian and plant systems.
Mitochondrial this compound Oxidase (hPPO, PPO2)
In mammals, including humans, the primary enzyme responsible for this compound IX oxidation is located within the mitochondria.
Human this compound Oxidase (hPPO) : This enzyme, encoded by the PPOX gene, is a key component of the heme biosynthetic pathway, which largely occurs within the mitochondria wikipedia.orgresearchgate.net. hPPO is predominantly found associated with the inner mitochondrial membrane, facing the intermembrane space researchgate.netembopress.orguniprot.orgnih.gov. Its role is to convert this compound IX to protoporphyrin IX, a precursor for heme synthesis. Mutations in the PPOX gene are linked to variegate porphyria (VP), an inherited metabolic disorder characterized by the accumulation of porphyrins and their precursors researchgate.netuniprot.org. Structurally, hPPO is often described as a monomer and is thought to interact with other enzymes in the pathway, such as ferrochelatase, to facilitate efficient substrate and product transfer researchgate.netembopress.org.
Plant PPO2 Isoform : While the subject line of this article refers to "this compound," the detailed outline focuses on the enzyme. In plants, a second isoform, often designated PPO2, has been investigated. In Arabidopsis thaliana, PPO2 has been definitively localized to the chloroplast envelope membranes nih.govoup.combiorxiv.orgnih.govresearchgate.net. Earlier studies in other species, like tobacco, had suggested mitochondrial localization for a PPO2-like enzyme, but this has been ruled out for Arabidopsis PPO2 nih.govoup.combiorxiv.orgnih.govbiorxiv.org. Interestingly, Arabidopsis PPO2 does not possess a canonical cleavable transit peptide, implying a non-standard mechanism for its import into the chloroplast envelope nih.govbiorxiv.orgnih.gov. Although the absence of PPO2 does not lead to overt phenotypic defects in Arabidopsis, it plays a role in maintaining PPO activity, particularly in non-green tissues, and can partially compensate for the loss of PPO1 nih.govoup.combiorxiv.orgresearchgate.net.
Plastidic this compound Oxidase (PPO1) in Plants
Plants possess a distinct isoform of PPO that is localized within plastids, playing a vital role in both chlorophyll and heme biosynthesis.
Plant PPO1 Isoform : In plants, PPO1 is the isoform primarily associated with chlorophyll synthesis, which occurs in chloroplasts nih.govpnas.orgnih.gov. Research in Arabidopsis thaliana has shown that PPO1 accumulates within the thylakoid membranes of chloroplasts nih.govoup.combiorxiv.orgnih.govresearchgate.net. In contrast, studies on spinach chloroplasts suggest a dual localization, with PPO1 also associated with envelope membranes nih.gov. The import of PPO1 into plastids is mediated by a cleavable transit peptide located at its N-terminus pnas.orgoup.combiorxiv.orgnih.gov. Loss of PPO1 function in Arabidopsis is lethal at the seedling stage, underscoring its essential role in plant development and survival, particularly in green tissues where chlorophyll synthesis is active nih.govoup.combiorxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net. Beyond its enzymatic role in tetrapyrrole biosynthesis, PPO1 has also been identified as playing a role in plastid RNA editing, independent of its catalytic activity nih.govpnas.org.
Comparative Localization and Function in Arabidopsis thaliana
In Arabidopsis, the two PPO isoforms, PPO1 and PPO2, exhibit distinct subcellular localizations within the chloroplast: PPO1 is found in the thylakoid membranes, while PPO2 is localized to the chloroplast envelopes nih.govoup.combiorxiv.orgnih.govresearchgate.net. Despite their spatial separation, both isoforms are considered functionally equivalent, catalyzing the same reaction. This compartmentalization is thought to allow for the production of distinct pools of protoporphyrin IX, potentially serving different cellular requirements nih.govbiorxiv.orgnih.govresearchgate.net. While PPO2 can partially rescue the seedling-lethal phenotype of ppo1 mutants, it cannot fully compensate, suggesting that precise localization is critical for optimal function nih.govoup.combiorxiv.orgresearchgate.net.
| Enzyme Isoform (Species) | Primary Subcellular Localization | Key Biosynthetic Pathway Role | Notes |
| hPPO / Mammalian PPO2 (Human) | Mitochondrial inner membrane | Heme biosynthesis | Mutations cause Variegate Porphyria (VP) wikipedia.orgresearchgate.netuniprot.org. |
| Plant PPO1 (Arabidopsis) | Thylakoid membranes (Chloroplast) | Chlorophyll and Heme biosynthesis | Essential for plant survival; loss of function is seedling-lethal nih.govpnas.orgnih.govresearchgate.netnih.gov. Also involved in plastid RNA editing nih.govpnas.org. |
| Plant PPO2 (Arabidopsis) | Chloroplast envelopes | Heme and Chlorophyll biosynthesis | Does not possess a cleavable transit peptide; import into chloroplasts is non-canonical nih.govoup.combiorxiv.orgnih.govresearchgate.net. |
Compound Names Mentioned:
this compound IX (Protogen IX)
Protoporphyrin IX (Proto IX)
Heme
Chlorophyll
Flavin adenine dinucleotide (FAD)
Aminolevulinate (ALA)
Mg protoporphyrin IX (MgP)
Mg protoporphyrin monomethylester (MME)
Protochlorophyllide (Pchlide)
Chlorophyll a (Chl.a)
Chlorophyll b (Chl.b)
Chlorophyllide
Coproporphyrinogen IX
Coproporphyrinogen III oxidase
Siroheme
Phytochromobilin
NADH dehydrogenase-like complex (NDH) subunits
Structural Biology of Protoporphyrinogen Oxidase
Crystal Structures of Protoporphyrinogen Oxidase from Diverse Organisms
The three-dimensional structures of PPOX have been determined for several species, including bacteria (Myxococcus xanthus and Bacillus subtilis), tobacco (Nicotiana tabacum), and humans (Homo sapiens). nih.govembopress.orgresearchgate.netnih.gov These structures reveal a largely conserved fold despite low sequence identity in some cases, providing critical insights into its function and mechanism. nih.gov
Table 1: Representative Crystal Structures of this compound Oxidase (PPOX)
| Species | PDB ID | Resolution (Å) | Quaternary Structure |
|---|---|---|---|
| Nicotiana tabacum (Tobacco) | 1SEZ | 2.90 | Dimer |
| Myxococcus xanthus | 2IVE | 2.05 | Dimer in crystal |
| Bacillus subtilis | 3I6D | 2.10 | Monomer |
| Homo sapiens (Human) | 3NKS | 1.90 | Dimer |
Overall Protein Architecture: Domains and Quaternary Structure
The crystal structure of PPOX reveals a monomer that folds into three distinct domains: an FAD-binding domain, a substrate-binding domain, and a membrane-binding domain. nih.govembopress.orgresearchgate.net
FAD-Binding Domain: This domain securely anchors the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's oxidative chemistry. nih.govmdpi.com It often exhibits a p-hydroxybenzoate-hydroxylase (PHBH)-like fold. embopress.org
Substrate-Binding Domain: Situated adjacent to the FAD-binding domain, this domain forms the active site cavity where this compound IX binds. nih.govembopress.orgresearchgate.net
Membrane-Binding Domain: Composed primarily of α-helices, this domain is responsible for associating the enzyme with the mitochondrial inner membrane. nih.govembopress.orgresearchgate.net It is proposed to be monotopically inserted into the lipid bilayer. embopress.org
In many species, including tobacco and humans, PPOX exists as a loosely associated dimer. nih.govresearchgate.net The dimerization interface is often formed by helices within the membrane-binding domain. nih.gov However, some bacterial forms, like that from Bacillus subtilis, are functional as monomers. nih.gov
Active Site Configuration and Substrate Binding Pocket
The active site of PPOX is a narrow, hydrophobic cavity located at the interface of the FAD-binding and substrate-binding domains, positioned directly beneath the isoalloxazine ring of the FAD cofactor. nih.govresearchgate.net The binding of the substrate, this compound IX, is stabilized by a network of interactions.
In human PPOX, modeling studies suggest that the propionate groups of the substrate's C and D rings form hydrogen bonds with a conserved arginine residue (Arg97). plos.org The four pyrrole (B145914) rings of the substrate are held in a relatively fixed position by hydrophobic interactions with surrounding residues. plos.orgnih.gov For instance, Ring B is positioned between a valine residue and the FAD cofactor, facilitating the initial hydride transfer. plos.org The specific architecture of this pocket ensures the correct orientation of the substrate relative to the FAD for the sequential six-electron oxidation to occur. nih.govembopress.org
Cofactor (FAD) Binding Site Interactions
The FAD cofactor is non-covalently bound to PPOX and is crucial for catalysis. mdpi.com The binding site is highly conserved across different species. nih.gov Structural analyses, particularly from Myxococcus xanthus PPOX, reveal key interactions that anchor the FAD molecule. nih.gov
The phosphate groups of FAD interact with residues such as Serine-20. nih.govresearchgate.net
The ribose moiety forms hydrogen bonds with a negatively charged residue, like Glutamate-39, which is critical for binding. nih.govresearchgate.net
The isoalloxazine ring, the reactive part of FAD, is stabilized by interactions with the protein backbone and side chains, including a potential pi-stacking interaction with a tryptophan residue in some flavoproteins. nih.govresearchgate.net
These interactions ensure the precise positioning of the isoalloxazine ring to accept electrons from the this compound IX substrate during the catalytic cycle. nih.gov
Conformational Dynamics and Catalytic Mechanism of this compound Oxidase
The catalytic mechanism of PPOX involves the FAD-dependent oxidation of this compound IX to protoporphyrin IX, with molecular oxygen serving as the final electron acceptor, producing hydrogen peroxide. researchgate.netresearchgate.net The reaction proceeds via three successive two-electron oxidation steps. nih.gov
Docking studies support a mechanism where the reaction is initiated by the transfer of a hydride from the C10 methylene (B1212753) bridge of the substrate to the N5 atom of the FAD isoalloxazine ring. nih.govresearchgate.net This is followed by tautomeric rearrangements of the substrate intermediate to reposition another hydrogen for the subsequent oxidation step. nih.govresearchgate.net This process is repeated until all six hydrogens are removed from the macrocycle's methylene bridges, resulting in a fully conjugated porphyrin ring system. researchgate.net
While large-scale conformational changes during the catalytic cycle are not extensively documented, the flexibility of certain regions, like the α-helix cluster (α-5, α-6, and α-7) in human PPOX, appears crucial. acs.org Mutations in this cluster, though distant from the active site, can disrupt the proper orientation of the substrate, affecting catalytic efficiency. This suggests that the structural integrity and subtle dynamics of the entire enzyme are important for maintaining an optimal electrostatic environment and stabilizing the substrate for efficient catalysis. acs.org
Protein-Protein Interactions Involving this compound Oxidase
PPOX functions within the crowded environment of the inner mitochondrial membrane, where it is believed to interact with other enzymes in the heme biosynthetic pathway to ensure efficient processing of intermediates. nih.gov
Substrate Channelling with Ferrochelatase
A key proposed interaction is with ferrochelatase, the final enzyme in the heme pathway, which inserts ferrous iron into protoporphyrin IX. nih.govnih.gov PPOX is located on the outer surface of the inner mitochondrial membrane, while ferrochelatase is associated with the inner surface, facing the mitochondrial matrix. nih.gov
Structural modeling suggests that the membrane-binding domains of the PPOX dimer can dock with the dimeric structure of human ferrochelatase. nih.govresearchgate.netembopress.org This creates a transmembrane complex where the product exit channel of PPOX aligns with the substrate entry site of ferrochelatase. nih.govnih.gov This arrangement facilitates the direct transfer, or "channeling," of the protoporphyrin IX product from PPOX to ferrochelatase. nih.govfrontiersin.orgnih.gov Such substrate channeling is advantageous as it prevents the release and accumulation of the highly photoreactive protoporphyrin IX in the membrane, which can cause cellular damage. nih.govscienceopen.com While direct experimental evidence for the complex is still being gathered, this model provides a structural basis for the functional coupling of the final two steps in heme synthesis. nih.gov
Interactions with RNA Editing Factors (MORFs) in Plants
This compound oxidase 1 (PPO1), an enzyme involved in the tetrapyrrole biosynthetic pathway, has been identified as playing an unexpected but crucial role in the regulation of plastid RNA editing in plants. pnas.orgnih.govnih.gov This function is independent of its catalytic activity in chlorophyll (B73375) and heme biosynthesis. pnas.orgnih.gov PPO1's role in RNA editing is mediated through its physical interaction with a family of proteins known as Multiple Organellar RNA Editing Factors (MORFs). pnas.orgnih.gov
In the model plant Arabidopsis thaliana, PPO1 has been shown to interact with several plastid-localized MORF proteins, including MORF2, MORF8, and MORF9. pnas.orgnih.gov This interaction is fundamental for the stability of the MORF proteins and, consequently, for the efficiency of C-to-U RNA editing at numerous sites within plastid transcripts, particularly those encoding subunits of the NADH dehydrogenase-like (NDH) complex. pnas.orgnih.govfrontiersin.org Disruption of the PPO1 gene leads to significant defects in the editing of these transcripts, which in turn affects the accumulation and activity of the NDH complex. pnas.orgnih.gov
The structural basis for the interaction between PPO1 and MORF proteins has been mapped to the N-terminal region of PPO1. pnas.orgnih.gov Specifically, two conserved motifs within a 22-amino acid region at the N-terminus are essential for this interaction and for PPO1's function in RNA editing. pnas.orgnih.govnih.gov Transgenic plants expressing a PPO1 variant lacking the key domains for its enzymatic activity in tetrapyrrole biosynthesis still exhibit normal RNA editing, underscoring the separation of these two functions. pnas.orgnih.gov
MORF proteins themselves are core components of the RNA editing machinery, or "editosome," in both plastids and mitochondria. pnas.orgmdpi.com They are known to form homodimers and heterodimers and to interact with other essential editing factors, such as pentatricopeptide repeat (PPR) proteins, which are responsible for recognizing specific RNA editing sites. pnas.orgnih.gov PPO1, however, appears to influence the editing process by modulating the stability and association of MORF proteins within the editosome, rather than by directly interacting with PPR proteins. frontiersin.org This suggests that PPO1 acts as a key regulator that helps assemble or stabilize the MORF-containing protein complexes required for efficient RNA editing in plastids. nih.gov
The following table summarizes the key protein-protein interactions involving this compound oxidase and MORF proteins in the context of plant RNA editing.
| Interacting Protein 1 | Interacting Protein 2 | Organism | Location | Functional Significance in RNA Editing |
| This compound Oxidase 1 (PPO1) | MORF2 | Arabidopsis thaliana | Plastid | PPO1 interacts with and stabilizes MORF2, which is essential for the editing of multiple plastid transcripts, particularly those for NDH subunits. pnas.orgnih.gov |
| This compound Oxidase 1 (PPO1) | MORF8 | Arabidopsis thaliana | Plastid | PPO1's interaction with MORF8 is part of its broader role in regulating the stability of the MORF protein complex involved in plastid RNA editing. pnas.orgnih.gov |
| This compound Oxidase 1 (PPO1) | MORF9 | Arabidopsis thaliana | Plastid | The interaction with MORF9 is crucial for PPO1's function in maintaining the efficiency of RNA editing at specific sites within plastid genes. pnas.orgnih.gov |
| MORF2 | MORF9 | Arabidopsis thaliana | Plastid | MORF2 and MORF9 can form heterodimers, which are thought to be a functional component of the editosome required for complete editing at many sites. pnas.org |
Protoporphyrinogen in Plant Physiology and Herbicide Action
Protoporphyrinogen Oxidase as a Herbicide Target
This compound oxidase (PPO) is a highly conserved enzyme found in both prokaryotes and eukaryotes, playing a fundamental role in the tetrapyrrole pathway. In plants, PPO is responsible for the oxidation of Protogen IX to Proto IX, the last shared precursor before the pathway diverges into chlorophyll (B73375) and heme synthesis frontiersin.orgcambridge.orgchimia.chengineering.org.cn. The enzyme is typically located in the membranes of chloroplasts (PPO1) and mitochondria (PPO2), with PPO2 sometimes exhibiting dual targeting to chloroplasts as well frontiersin.orgcambridge.orgoup.com. The inhibition of PPO by specific herbicides disrupts this vital biochemical process, leading to significant physiological consequences in plants.
Mechanism of this compound Oxidase Inhibitor Herbicides
PPO-inhibiting herbicides, belonging to various chemical classes such as diphenyl ethers, thiadiazoles, oxadiazoles, and triazolinones, function by blocking the enzymatic activity of PPO frontiersin.orgcambridge.orgchimia.chlsuagcenter.com. When PPO is inhibited, its substrate, Protogen IX, accumulates within the cell frontiersin.orglsuagcenter.com. This accumulated Protogen IX can then leak from its normal cellular compartment (e.g., chloroplasts) into the cytoplasm cambridge.orgchimia.chlsuagcenter.com. In the cytoplasm, Protogen IX is non-enzymatically oxidized by molecular oxygen to protoporphyrin IX (Proto IX) frontiersin.orgcambridge.orgchimia.chlsuagcenter.comscielo.br. This process is particularly detrimental because Proto IX is a potent photosensitizer cambridge.org. In the presence of light and oxygen, Proto IX generates highly reactive singlet oxygen (¹O₂) frontiersin.orgcambridge.orglsuagcenter.comscielo.brcambridge.orgpioneer.com. The subsequent oxidative damage, primarily lipid peroxidation of cellular membranes, leads to loss of membrane integrity, cellular leakage, and ultimately, rapid plant death frontiersin.orgcambridge.orglsuagcenter.comscielo.brcambridge.orgpioneer.com. Consequently, these herbicides are often referred to as "cell membrane disruptors" or "light-dependent bleaching herbicides" due to their mode of action and visual symptoms chimia.chpioneer.com.
Accumulation of Protoporphyrin IX and Photosensitization
The accumulation of Proto IX is the direct consequence of PPO inhibition and is central to the herbicidal activity of this class of compounds frontiersin.orgscielo.brcambridge.orgpioneer.com. Proto IX, when exposed to light, acts as a photosensitizer, efficiently transferring energy to molecular oxygen to produce singlet oxygen frontiersin.orgcambridge.orglsuagcenter.comscielo.brcambridge.orgpioneer.com. Singlet oxygen is a highly reactive form of oxygen that initiates a cascade of damaging reactions, including lipid peroxidation of cell membranes frontiersin.orgcambridge.orglsuagcenter.comscielo.brcambridge.org. This damage compromises the structural integrity of cellular membranes, leading to uncontrolled leakage of cellular contents, disruption of photosynthetic processes, and eventual cell death frontiersin.orgcambridge.orglsuagcenter.comscielo.brcambridge.orgpioneer.com. The herbicidal effect is therefore critically dependent on the presence of light, as it is the light energy that activates the phototoxic potential of the accumulated Proto IX frontiersin.orgcambridge.orglsuagcenter.comcambridge.orgpioneer.com.
Molecular Basis of Herbicide Resistance in Plants
The widespread use of PPO-inhibiting herbicides has led to the evolution of herbicide resistance in numerous weed species. This resistance is primarily mediated by alterations in the PPO enzyme itself, affecting its interaction with the herbicide.
Amino Acid Substitutions in this compound Oxidase
Target-site resistance (TSR) is a common mechanism for PPO-inhibiting herbicides mdpi.com. This occurs through genetic mutations in the genes encoding PPO, leading to changes in the amino acid sequence of the enzyme. These alterations can reduce the herbicide's binding affinity to the enzyme's active site or alter the enzyme's structure to prevent inhibition frontiersin.orgcambridge.orgnih.gov. Several specific mutations have been identified in PPO genes that confer resistance:
Glycine (B1666218) Deletion at Position 210 (ΔG210): A three-nucleotide deletion in the PPX2L gene, leading to the removal of a glycine residue at position 210 in the PPO2 enzyme, is a well-documented resistance mechanism in Amaranthus tuberculatus and Amaranthus palmeri frontiersin.orgcambridge.orgmdpi.comnih.govpnas.orgnih.gov. This mutation is known to confer broad cross-resistance to various PPO inhibitors nih.gov.
Arginine Substitutions at Position 128: Mutations such as Arg-128-Leu, Arg-128-Gly, or Arg-128-Met in the PPO2 enzyme have also been identified as conferring resistance cambridge.orgmdpi.com.
Glycine-399 Substitution: A specific substitution of glycine to alanine (B10760859) at position 399 (G399A) in PPO2 has been reported in Amaranthus palmeri, leading to reduced herbicide binding affinity frontiersin.org.
Alanine-212 Substitution: In Eleusine indica, an Ala-212-Thr substitution in the PPO1 gene has been linked to herbicide resistance cambridge.org.
These mutations can affect the enzyme's catalytic activity and its interaction with different classes of PPO-inhibiting herbicides, with resistance levels varying depending on the specific mutation and herbicide frontiersin.orgcambridge.orgnih.gov.
Transgenic Approaches for Herbicide Resistance (PPO Overexpression)
Beyond naturally evolved resistance, transgenic approaches have been employed to engineer herbicide resistance in crops by modifying the PPO enzyme or its expression levels. One strategy involves the overexpression of wild-type or mutated PPO genes in crop plants nih.govmdpi.comresearchgate.netjst.go.jp. By increasing the cellular concentration of the PPO enzyme, plants can tolerate higher herbicide doses, as more enzyme molecules are present than can be effectively inhibited by the applied herbicide nih.govmdpi.comresearchgate.netjst.go.jp.
For instance, transgenic rice plants overexpressing the Bacillus subtilis PPO gene or Arabidopsis thaliana PPO genes have demonstrated resistance to PPO-inhibiting herbicides like oxyfluorfen (B1678082) and acifluorfen, often without significant adverse effects on plant growth or yield nih.govmdpi.comresearchgate.netjst.go.jp. Similarly, overexpression of Amaranthus PPO2 in Arabidopsis has also conferred tolerance to PPO inhibitors oup.com. These strategies highlight the potential of genetic engineering to enhance crop resilience against PPO-inhibiting herbicides.
Environmental and Physiological Factors Affecting Herbicide Efficacy (Research Context)
The agronomic efficacy of PPO-inhibiting herbicides is not solely determined by the plant's biochemical pathways or genetic makeup but is also significantly influenced by a range of environmental and physiological factors awsjournal.orgscielo.brscielo.br. Research into these factors is crucial for optimizing herbicide application and understanding variability in field performance.
Environmental Factors:
Temperature: Affects herbicide uptake, translocation, and metabolic rates within the plant, thereby influencing efficacy awsjournal.orgscielo.brscielo.brscite.ai.
Irradiance (Light): As the mode of action is photodynamic, light intensity is critical. Higher light levels generally enhance the efficacy of PPO inhibitors by promoting singlet oxygen production awsjournal.orgscielo.brscielo.brscite.ai.
Relative Humidity (RH): Higher relative humidity generally favors herbicide efficacy, potentially by improving cuticular penetration and reducing rapid drying of spray droplets awsjournal.orgscielo.brscielo.br.
Physiological Factors:
Plant Age and Tissue: Older plant tissues may exhibit reduced sensitivity to PPO inhibitors compared to younger tissues dartmouth.edu.
Plant Size: Smaller weeds are typically more susceptible to PPO inhibitors, as larger plants may have developed more robust defense mechanisms or altered herbicide distribution scite.ai.
Detoxification Enzymes: The activity of plant enzymes, such as glutathione (B108866) S-transferases (GSTs) and glucosyltransferases, involved in metabolizing and detoxifying herbicides can reduce efficacy awsjournal.orgscielo.br.
Antioxidant Systems: The presence and activity of plant antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, ascorbate (B8700270) peroxidase) can mitigate the oxidative stress caused by singlet oxygen, thereby influencing herbicide tolerance awsjournal.orgscielo.brscite.ai.
Understanding these complex interactions is essential for developing effective weed management strategies and for predicting herbicide performance under diverse field conditions.
Compound List
this compound
this compound IX (Protogen IX)
Protoporphyrin IX (Proto IX)
Heme
Chlorophyll
Singlet Oxygen
Reactive Oxygen Species (ROS)
Lipid Peroxidation
Advanced Methodologies for Protoporphyrinogen Research
Advanced Analytical Techniques for Porphyrinogen (B1241876) Metabolism Research (Non-Clinical Focus)
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a widely adopted technique for the quantitative analysis of porphyrins, including Protoporphyrin IX (PPIX), due to its inherent sensitivity and selectivity. This method is particularly effective for analyzing biological samples such as blood, urine, tissues, and microbial cells, where these compounds are naturally present or accumulate under specific physiological conditions frontiersin.orgacs.orgworldscientific.comresearchgate.net.
The principle relies on the separation of analytes by reversed-phase HPLC, followed by detection of their characteristic fluorescence. For PPIX, excitation wavelengths are typically around 400 nm, with emission wavelengths detected in the range of 630-635 nm frontiersin.orgresearchgate.netscielo.brnih.govplos.org. Research has demonstrated the capability of HPLC-FLD to achieve low detection limits, with values as low as 3.8 pM reported for PPIX in microbial cells, along with high recovery rates of approximately 97.5% frontiersin.org. Similarly, in skin sample analysis, detection and quantification limits of 0.002 μg/mL and 0.005 μg/mL, respectively, have been achieved, with good precision (within-day CV < 2.5%) scielo.br. This technique has also proven effective in quantifying Zinc-Protoporphyrin (ZnPP) in urine, a biomarker for lead exposure, with median levels of 12.6 μg/dL observed in exposed populations nih.gov. While fluorescence detection is rapid, it's noted that heme can quench fluorescence signals, sometimes necessitating absorption detection at 400 nm acs.org.
Table 1: Key Performance Metrics of HPLC with Fluorescence Detection for Protoporphyrin Analysis
| Analyte (Protoporphyrin related) | Sample Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | Detection Limit (e.g.) | Quantification Limit (e.g.) | Recovery Rate (%) | CV (%) | Reference |
| Protoporphyrin IX (PPIX) | Microbial cells | 406 | 635 | 3.8 pM | N/A | 97.5 ± 1.9 | N/A | frontiersin.org |
| Protoporphyrin IX (PPIX) | Skin samples | 400 | 632 | 0.002 μg/mL | 0.005 μg/mL | N/A | < 2.5 (within-day) | scielo.br |
| Zinc-Protoporphyrin (ZnPP) | Urine | N/A | N/A | N/A | N/A | N/A | N/A | nih.govresearchgate.net |
| Protoporphyrin IX (PPIX) | Tumor/Normal tissues | N/A | N/A | N/A | N/A | N/A | N/A | nih.gov |
| Protoporphyrins (general) | Urine, Blood, Tissue | ~400 | ~630-662 | N/A | N/A | N/A | N/A | acs.orgworldscientific.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents a more advanced analytical approach, combining the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for identifying and quantifying protoporphyrinogen and its related compounds, particularly in complex biological samples where co-eluting compounds or low concentrations may pose challenges for other methods nih.govajol.info. LC-MS/MS provides detailed structural information, enabling the confirmation of compound identity and the differentiation of closely related molecules, such as metal-free PPIX and zinc-protoporphyrin (ZnPP) researchgate.net.
The application of LC-MS/MS in porphyrin research includes the diagnosis of porphyrias, a group of metabolic disorders affecting heme biosynthesis ajol.infonih.gov. Methods employing electrospray ionization (ESI) in either positive (ESI+) or negative (ESI-) modes, often coupled with Multiple Reaction Monitoring (MRM) for targeted quantification, have been developed nih.gov. For instance, a UPLC-MS/MS method utilizing ESI- mode demonstrated a markedly higher response for PPIX and Magnesium Protoporphyrin IX (Mg-PPIX) compared to ESI+ nih.gov. Research has also employed LC-MS/MS for profiling porphyrins in liver tissues, confirming the structure of extracted compounds, and studying drug metabolism by identifying metabolites frontiersin.orgnih.govscielo.br. Limits of detection can be as low as 2 nmol/L for certain porphyrins in urine samples nih.gov. Furthermore, LC-MS/MS has been utilized for the simultaneous determination of heme and its precursors in microorganisms nih.gov.
Table 2: Applications and Performance of LC-MS/MS for Protoporphyrin Analysis
| Analyte(s) (Protoporphyrin related) | Sample Matrix | Ionization Mode | Detection Mode | Limit of Detection (e.g.) | Application | Reference |
| Protoporphyrin IX (PPIX) | Microbial cells | N/A | Tandem MS | N/A | Structure confirmation | frontiersin.org |
| Porphyrin derivatives | Liver | ESI | Quadrupole-TOF | N/A | Identification and quantification | nih.gov |
| Protoporphyrin IX (PPIX) | Blood, Serum | N/A | LC-MS/MS | N/A | Biomarker for cancer screening, distinguish ZnPPIX | researchgate.net |
| Porphyrins (general) | Urine | ESI | LC-MS/MS | 2 nmol/L (for some) | Diagnosis of porphyrias | ajol.infonih.gov |
| Protoporphyrin IX (PPIX) | Arabidopsis, Tea plants | ESI- | UPLC-MS/MS | N/A | Simultaneous determination | nih.gov |
| Protoporphyrin IX, Coproporphyrin III | Bacterial cells | N/A | LC/MS/MS | N/A | Extraction and quantification | nih.gov |
| Drug metabolites | Various | ESI | LC-MS/MS | N/A | Study of in vitro metabolism | scielo.br |
| Heme, Porphyrin precursors | Microorganisms | N/A | HPLC-MS/MS | N/A | Simultaneous determination | nih.gov |
Emerging Research Areas and Future Perspectives in Protoporphyrinogen Research
Beyond Heme and Chlorophyll (B73375): Novel Physiological Roles of Protoporphyrinogen and its Metabolites
While the roles of this compound IX as a crucial intermediate in the biosynthesis of heme and chlorophyll are well-established, emerging research is beginning to uncover novel physiological functions of this molecule and its derivatives that extend beyond these canonical pathways. These new roles highlight the intricate involvement of tetrapyrrole metabolism in fundamental cellular processes.
Role in RNA Editing
Recent studies have revealed an unexpected function for this compound IX oxidase 1 (PPO1), the enzyme that catalyzes the oxidation of this compound IX to protoporphyrin IX, in the process of RNA editing in plant plastids. In the model organism Arabidopsis thaliana, PPO1 has been shown to be essential for the proper editing of multiple sites on plastid RNA transcripts, many of which encode subunits of the NADH dehydrogenase-like (NDH) complex. pnas.orgnih.gov
This regulatory role of PPO1 in RNA editing appears to be independent of its enzymatic activity in tetrapyrrole biosynthesis. The study identified that PPO1 interacts with several key components of the RNA editing machinery, known as multiple organellar RNA editing factors (MORFs), including MORF2, MORF8, and MORF9. pnas.org This interaction is crucial for the stability of these MORF proteins. The discovery of this dual function of PPO1 suggests a direct link between tetrapyrrole metabolism and post-transcriptional gene regulation in organelles, opening up new avenues for understanding the coordination of these two vital cellular processes. nih.gov A number of factors have been identified as being involved in the C-to-U deamination process that characterizes RNA editing in plants, including pentatricopeptide repeat (PPR) family proteins, organelle RNA recognition motif-containing (ORRM) family proteins, and others, with PPO1 now joining this group of regulatory proteins. nih.gov
Metabolic Regulation in Skeletal Muscle
The direct role of this compound in the metabolic regulation of skeletal muscle is an area that remains to be fully elucidated. However, the importance of heme synthesis, for which this compound is an obligate precursor, in skeletal muscle is well-documented. Heme is a critical component of myoglobin, which is responsible for oxygen storage and transport within muscle cells, and cytochromes, which are essential for oxidative phosphorylation in mitochondria. Therefore, the regulation of the heme biosynthetic pathway is intrinsically linked to the metabolic capacity of skeletal muscle.
Designing Novel this compound Oxidase Inhibitors for Agricultural and Biotechnological Applications
This compound oxidase (PPO) is a prime target for the development of herbicides due to its essential role in both chlorophyll and heme biosynthesis in plants. nih.gov Inhibition of PPO leads to the accumulation of this compound IX, which then gets converted to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, leading to the generation of reactive oxygen species that cause rapid cell membrane disruption and plant death. wikipedia.org The development of novel PPO inhibitors is a continuous effort in the agrochemical industry to address the evolution of herbicide resistance in weeds and to create more effective and selective herbicides. acs.orgnih.gov
Recent research has focused on designing and synthesizing new chemical classes of PPO inhibitors. These efforts often employ strategies like bioisosterism and active substructure splicing to create compounds with enhanced efficacy and a broader spectrum of activity. nih.gov For instance, novel phenylpyrazole derivatives have been designed that show significant herbicidal activity. nih.govnih.gov Molecular docking studies of these new compounds with the PPO enzyme have been instrumental in understanding their binding modes and in rationally designing more potent inhibitors. nih.govnih.gov The goal is to develop inhibitors with high affinity for the plant PPO enzyme while having minimal effects on the corresponding enzyme in other organisms, thus ensuring their safety for crops and the environment. acs.org
| Compound Class | Key Structural Features | Target Weeds | Reference |
| Phenylpyrazole Derivatives | Contain a central phenylpyrazole scaffold with various heterocyclic moieties. | Broadleaf and grass weeds | nih.gov |
| Diphenyl Ethers with Tetrahydrophthalimide | A diphenyl ether core linked to a tetrahydrophthalimide group. | PPO-resistant weeds like common ragweed and rigid ryegrass. | cambridge.org |
| 3-(N-Phenyluracil)but-2-enoates | A phenyluracil core with a but-2-enoate side chain, with E/Z isomerism affecting activity. | Broadleaf weeds like Abutilon theophrasti. | acs.org |
| Phenoxypyridine Derivatives with Coumarin | A phenoxypyridine structure linked to a coumarin moiety. | Aims to enhance environmental friendliness and herbicidal activity. | researchgate.net |
Understanding Allosteric Regulation and Conformational Dynamics of this compound Oxidase
The catalytic activity of enzymes is often regulated by allosteric mechanisms, where the binding of a molecule at a site other than the active site influences the enzyme's function. In the context of the heme biosynthetic pathway, this compound IX has been shown to act as an allosteric inhibitor of porphobilinogen (B132115) deaminase (PBG-D), an earlier enzyme in the pathway. This finding provides a molecular basis for the symptoms observed in variegate porphyria, a genetic disorder characterized by deficient PPO activity and the subsequent accumulation of this compound IX. The accumulated this compound IX allosterically inhibits PBG-D, leading to the buildup of even earlier pathway intermediates. nih.gov
The catalytic cycle of PPO itself involves significant conformational changes. In silico analyses have been employed to model the docking of the flexible this compound IX substrate into the active site of PPO. These studies suggest that the substrate adopts a specific, slightly concave conformation to fit within the catalytic domain. nih.gov The reaction proceeds through a series of oxidation steps, and the intermediates are believed to remain within the active site, undergoing tautomeric rearrangements between steps. nih.gov The elucidation of the crystal structure of PPO has provided a static picture of the enzyme, but understanding the dynamic conformational changes that occur during substrate binding, catalysis, and product release is crucial for a complete understanding of its function and for the design of more effective inhibitors. nih.gov The flexibility of certain loops near the active site may also play a role in the catalytic process. nih.gov
Interplay of this compound Metabolism with Cellular Homeostasis and Signaling
The accumulation of protoporphyrin IX, the product of PPO, can have profound effects on cellular signaling. High levels of protoporphyrin IX have been shown to induce a necrotic form of cell death in macrophages. nih.gov This process is mediated by the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal protein kinase (JNK) signaling pathway and leads to the opening of the mitochondrial permeability transition pore (mPTP). nih.gov This highlights a direct link between the levels of a this compound metabolite and the induction of a specific cell death pathway. The regulation of cellular heme and porphyrin levels is therefore critical for preventing such cytotoxic effects.
Phylogenetic and Evolutionary Studies of this compound-Related Enzymes
The oxidation of this compound IX to protoporphyrin IX is a critical step in tetrapyrrole biosynthesis, and interestingly, this reaction is catalyzed by three non-homologous, isofunctional enzymes across the domains of life: HemG, HemJ, and HemY. nih.govoup.comresearchgate.net Phylogenetic studies have revealed a distinct distribution and evolutionary history for each of these enzymes.
HemG: This enzyme is found predominantly in γ-proteobacteria. nih.govoup.comresearchgate.net
HemJ: HemJ is thought to have originated in α-proteobacteria and was subsequently transferred to other proteobacteria and cyanobacteria. nih.govoup.comresearchgate.net
HemY: This is the most widespread of the three enzymes, found ubiquitously in prokaryotes and as the sole this compound oxidase in eukaryotes, suggesting it may be the ancestral form of the enzyme. nih.govoup.comresearchgate.net
The existence of these three distinct enzyme families catalyzing the same reaction is a fascinating example of convergent evolution. Detailed phylogenetic analyses have helped to trace the evolutionary trajectory of each enzyme type, revealing instances of gene loss and horizontal gene transfer. nih.govoup.comresearchgate.net For example, land plants possess a unique HemY homolog that is also found in Chloroflexus species, in addition to the main HemY homolog that was likely acquired from cyanobacteria. nih.govoup.comresearchgate.net These evolutionary studies not only provide insights into the history of this essential metabolic pathway but also help in understanding the functional diversification of these enzymes in different organisms.
| Enzyme Family | Phylogenetic Distribution | Proposed Origin | Reference |
| HemG | Primarily γ-proteobacteria | - | nih.govoup.comresearchgate.net |
| HemJ | α-proteobacteria, other proteobacteria, cyanobacteria | α-proteobacteria | nih.govoup.comresearchgate.net |
| HemY | Ubiquitous in prokaryotes, sole PPO in eukaryotes | Ancestral PPO | nih.govoup.comresearchgate.net |
Q & A
Q. What experimental approaches are used to determine the enzymatic activity of protoporphyrinogen oxidase (PPO)?
To measure PPO activity, researchers employ in vitro assays using purified enzyme preparations, often obtained via heterologous expression systems (e.g., E. coli or yeast) . Kinetic analyses track substrate (this compound IX) consumption or product (protoporphyrin IX) formation spectrophotometrically, with oxygen or fumarate as electron acceptors in aerobic/anaerobic conditions . Inhibitor screening typically involves IC₅₀ determinations, as seen in studies of phenylpyrazole derivatives (e.g., Compound 9, IC₅₀ = 0.054 mg/L) .
Q. What are the key structural features of PPO critical for its catalytic function?
PPO is a membrane-bound flavoprotein with two domains: an N-terminal β-α-β ADP-binding fold and a C-terminal FAD-binding domain. The active site resides at the interface of these domains, with conserved residues (e.g., Arg98, Asp379 in Myxococcus xanthus) critical for substrate binding and catalysis . Proteolysis studies reveal that the C-terminal domain mediates this compound binding and inhibitor interactions, while the N-terminal stabilizes the FAD cofactor .
Q. How do PPO inhibitors differentially affect monocotyledonous vs. dicotyledonous weeds?
Structural variations in PPO across plant species influence inhibitor efficacy. For example, phenylpyrazole derivatives show stronger inhibition of dicots (e.g., soybean) due to differences in enzyme active-site topology and membrane accessibility . Assays comparing inhibition kinetics (e.g., Kᵢ values) between species, combined with homology modeling, can identify selectivity determinants .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of PPO’s substrate recognition mechanism?
Molecular dynamics (MD) simulations and potential of mean force (PMF) calculations elucidate conformational changes during substrate binding. For instance, free-energy profiles reveal a "flipping" mechanism where this compound IX enters the active site via a hydrophobic channel, with key residues (e.g., Phe392) stabilizing intermediates . Mutagenesis of predicted residues (e.g., Arg98 → Ala) validates computational models through kinetic disruption .
Q. What strategies resolve contradictions in bioactivity data of PPO inhibitors across plant species?
Contradictions arise from species-specific enzyme isoforms or assay conditions. In vitro assays using recombinant PPO isoforms (e.g., Arabidopsis vs. Bacillus subtilis) control for isoform variability . 3D-QSAR analyses correlate inhibitor scaffolds (e.g., 1,3,4-oxadiazol-2-ones) with bioactivity trends, while molecular docking identifies steric/electronic mismatches in resistant species .
Q. How does feedback inhibition by protoporphyrin IX regulate PPO activity?
Protoporphyrin IX binds to a secondary site on PPO, inducing conformational changes that reduce substrate affinity. PMF calculations show this allosteric mechanism lowers the free-energy barrier for substrate release, aligning with experimental Kₘ shifts in proto-bound vs. apo-PPO . Mutagenesis of feedback-inhibition residues (e.g., Tyr454) disrupts this regulation, leading to porphyrin accumulation .
Q. What methodologies optimize heterologous expression of human PPO for structural studies?
Human PPO’s insolubility necessitates codon-optimized constructs, fusion tags (e.g., GST), and chaperone co-expression. Comparative studies in E. coli vs. Pichia pastoris show yeast systems yield higher soluble protein, albeit with post-translational modifications requiring mass spectrometry validation . Detergent screening (e.g., DDM) stabilizes the membrane-associated enzyme for crystallization .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies between in silico predictions and in vitro inhibitor efficacy?
Reconcile discrepancies by refining force fields in MD simulations (e.g., incorporating solvent effects) and validating with isothermal titration calorimetry (ITC) to measure binding thermodynamics . For example, computational overestimation of diphenyl-ether inhibitor binding may arise from neglecting membrane partitioning effects, necessitating lipid bilayer-embedded simulations .
Q. What structural biology techniques resolve PPO’s membrane-bound conformation?
Cryo-EM is preferred for full-length PPO due to its flexibility, while X-ray crystallography of truncated variants (e.g., Myxococcus xanthus PPO) reveals active-site details . Photoaffinity labeling with diphenyl-ether probes identifies inhibitor-binding regions, complemented by hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility .
Q. How can mutagenesis studies clarify the role of conserved residues in PPO catalysis?
Alanine-scanning mutagenesis of predicted catalytic residues (e.g., Asp279, His392) quantifies effects on kₐₜₜ and Kₘ . For example, His392Ala in tobacco PPO reduces catalytic efficiency 100-fold, confirming its role in proton transfer . Double-mutant cycles further probe residue cooperativity in substrate recognition .
Conflict Mitigation & Validation
- Cross-species variability : Use phylogenetically diverse PPO isoforms in screening .
- Computational validation : Benchmark MD simulations against experimental ΔG values from ITC .
- Structural ambiguity : Combine cryo-EM with functional assays (e.g., flavin fluorescence quenching) to confirm active-site dynamics .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
